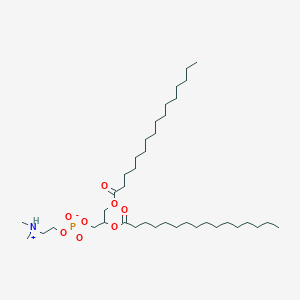
DL-Alpha-phosphatidyl-N,N-dimethylethanolamine,dipalmitoyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乌达霉素 B 属于抗生素的安古霉素家族,该家族以其复杂的结构和强大的生物活性而闻名。该化合物来源于细菌链霉菌弗氏链霉菌的代谢产物。 乌达霉素 B 具有显著的抗菌和抗真菌特性,使其成为医药化学领域中一种有价值的化合物 .
准备方法
合成路线和反应条件: 乌达霉素 B 的合成涉及使用 II 型聚酮合酶,这是一种多结构域酶,负责启动单元与延长单元的顺序缩合。 此过程随后进行还原、环化、芳构化和修饰反应 . 乌达霉素 B 的生物合成始于将起始单元酰基辅酶 A 加载到酰基载体蛋白上,该过程由酰基转移酶结构域催化。 然后,酮合成酶结构域通过脱羧克莱森缩合延长碳链 .
工业生产方法: 乌达霉素 B 的工业生产通常涉及在受控条件下发酵链霉菌弗氏链霉菌。 将细菌培养在富含营养的培养基中,并使用溶剂萃取技术从发酵液中提取该化合物 .
化学反应分析
反应类型: 乌达霉素 B 会发生各种化学反应,包括糖基化、氧化和还原。 糖基化涉及将糖基部分添加到乌达霉素 B 的苷元结构中,该过程由糖基转移酶催化 . 氧化和还原反应会改变安古霉素核心上的官能团,从而改变其生物活性 .
常见试剂和条件:
糖基化: 糖基转移酶和核苷酸糖。
氧化: 氧化剂,如过氧化氢或高锰酸钾。
还原: 还原剂,如硼氢化钠或氢化铝锂。
科学研究应用
乌达霉素 B 具有广泛的科学研究应用:
作用机制
乌达霉素 B 通过抑制细菌和真菌的生长发挥作用。 该化合物靶向细菌核糖体,干扰蛋白质合成并导致细胞死亡 . 在癌症研究中,乌达霉素 B 已被证明通过破坏线粒体膜电位和激活半胱天冬酶途径诱导白血病细胞凋亡 .
相似化合物的比较
类似化合物:
- 乌达霉素 A
- 乌达霉素 C
- 乌达霉素 D
- 乌达霉素 E
- 乌达霉素 F
比较: 乌达霉素 B 在其类似物中是独特的,因为它具有特定的糖基化模式以及独特的糖基部分的存在。 这种结构差异导致其独特的生物活性,使其成为研究和药物开发中一种有价值的化合物 .
属性
CAS 编号 |
1487-55-4 |
|---|---|
分子式 |
C39H78NO8P |
分子量 |
720 g/mol |
IUPAC 名称 |
[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C39H78NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40(3)4)48-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37H,5-36H2,1-4H3,(H,43,44) |
InChI 键 |
SKWDCOTXHWCSGS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCC |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH+](C)C)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH+](C)C)OC(=O)CCCCCCCCCCCCCCC |
Key on ui other cas no. |
3922-61-0 |
同义词 |
alpha-dimethyl dipalmitoylphosphatidylethanolamine DP(Me)2-PE L-alpha-dipalmitoyl(dimethyl)phosphatidylethanolamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















